18-Carboxy dinor Leukotriene B4

Hepatic Metabolism β-Oxidation Lipidomics

Researchers quantifying LTB4 metabolic flux require an authentic 18-carboxy dinor LTB4 standard with verified chromatographic resolution and MRM transitions distinct from 20-carboxy LTB4 and LTB4. This terminal β-oxidation metabolite standard solves peak misassignment and inaccurate quantification in complex biological matrices. • Enables unambiguous peak assignment via shorter reversed-phase HPLC retention time relative to upstream metabolites. • Validated for LC-MS/MS method development as a urinary biomarker of hepatic peroxisomal β-oxidation. • Supplied with batch-specific purity documentation; ships under temperature-controlled conditions to preserve integrity.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
Cat. No. B10767752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Carboxy dinor Leukotriene B4
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
InChIInChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)
InChIKeyXWRIIHRGMKHPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Carboxy dinor Leukotriene B4 Overview


18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4; CAS 102674-12-4) is a β-oxidation metabolite of the potent inflammatory mediator Leukotriene B4 (LTB4) [1]. It is an endogenous eicosanoid lipid mediator formed via the sequential ω-oxidation and subsequent peroxisomal β-oxidation of LTB4, primarily within hepatic tissues [2]. As a terminal chain-shortened metabolite, it is characterized by the loss of two carbon units from the ω-terminus, resulting in an 18-carbon dicarboxylic acid structure with reduced lipophilicity relative to its precursor, 20-carboxy LTB4 [3]. This compound is widely utilized as a reference standard for mass spectrometry-based quantification in inflammation research and as a biomarker for in vivo LTB4 pathway activity [4].

Use Context
LC-MS/MS reference standard for LTB4 metabolite quantification
Workflow
Targeted lipidomics method development & validation
Metabolite Identity
Terminal β-oxidation metabolite of leukotriene B4

Why 18-Carboxy dinor LTB4 Cannot Be Substituted


In-class substitution among LTB4 and its ω-oxidation metabolites is precluded by fundamental differences in chromatographic behavior and biological significance. While LTB4 and 20-carboxy LTB4 share overlapping receptor-mediated activities (with 20-carboxy LTB4 retaining approximately 2.6% of LTB4's degranulation potency [1]), 18-carboxy dinor LTB4 exhibits further reduced lipophilicity resulting in a distinct, shorter reversed-phase HPLC retention time [2]. This physicochemical shift necessitates independent validation of retention times and MRM transitions during LC-MS/MS method development. Moreover, as a β-oxidation product of 20-carboxy LTB4, 18-carboxy dinor LTB4 represents a deeper stage of metabolic inactivation and serves as a specific urinary biomarker for hepatic clearance—a distinct analytical role not fulfilled by its precursors [3]. Procurement of the precise reference standard is therefore essential for accurate metabolite identification and absolute quantification in complex biological matrices.

Retention Time Mismatch
Shorter RP-HPLC retention vs 20-carboxy LTB4; direct substitution may misassign peaks in LC-MS/MS methods.
Metabolic Pathway Context
Represents deeper β-oxidation stage; not interchangeable with ω-oxidation metabolites for pathway-specific readouts.
Biomarker Specificity
Unique urinary marker of hepatic peroxisomal β-oxidation; 20-carboxy LTB4 may also arise extrahepatically.

18-Carboxy dinor LTB4 vs LTB4 and 20-Carboxy LTB4


Hepatic Metabolism and Relative Abundance

In isolated rat hepatocytes incubated with LTB4 for 15 minutes, 18-carboxy-19,20-dinor-LTB4 was identified as a major metabolite, accounting for approximately 15% of the initial LTB4 substrate. In contrast, the immediate ω-oxidation products, 20-hydroxy-LTB4 and 20-carboxy-LTB4, were also detected but represented the earlier steps of the biotransformation pathway [1]. This quantification demonstrates that β-oxidation to the 18-carboxy dinor species is a quantitatively significant hepatic pathway, distinguishing it from the less extensively processed 20-carboxy LTB4 precursor. Human hepatocyte studies further confirmed that 18-carboxy-LTB4 is a central metabolite appearing across multiple donor cell populations, validating the translational relevance of this pathway [2].

Hepatic Metabolism
Head-to-head
~15% of LTB4 converted to 18-carboxy dinor LTB4
Supports significant hepatic β-oxidation pathway contribution
Rat hepatocyte incubation, 15 min
Hepatic Metabolism β-Oxidation Lipidomics Inflammation

Chromatographic Retention Differentiation

The structural modification of 18-carboxy dinor LTB4—specifically the loss of two carbon units via β-oxidation—results in a measurable reduction in lipophilicity. This physicochemical change manifests as a significantly shorter retention time on reversed-phase HPLC compared to both LTB4 and the immediate precursor 20-carboxy LTB4 [1]. While LTB4 and 20-carboxy LTB4 elute later due to greater hydrophobic character, the 18-carboxy dinor species elutes earlier, a property that is essential for its resolution from other ω-oxidation metabolites in complex biological extracts. This distinct chromatographic signature is not shared by 20-carboxy LTB4, which retains a longer alkyl chain and thus exhibits different retention behavior.

Chromatographic Shift
Head-to-head
Earlier RP-HPLC elution vs LTB4 & 20-carboxy LTB4
Requires independent MRM transition validation
Due to reduced lipophilicity from chain shortening
Analytical Chemistry Chromatography Method Development LC-MS/MS

Urinary Excretion as a Specific Biomarker

In a Phase I clinical trial involving intravenous administration of LTB4 (150 nmol/kg) to human subjects, 18-carboxy-LTB4 was unequivocally identified among the unconjugated urinary metabolites, alongside 20-carboxy-LTB4, 10,11-dihydro-18-carboxy-LTB4, and 10,11-dihydro-20-carboxy-LTB4 [1]. The quantitative analysis revealed that 20-carboxy-LTB4 was present in urine at concentrations ranging from 18.9 to 30.6 pmol/mL, while 18-carboxy-LTB4 was structurally characterized as a distinct β-oxidation end-product. Importantly, none of these metabolites were detected in the urine of the placebo-injected subject, confirming that 18-carboxy-LTB4 is a specific, non-endogenous marker of systemic LTB4 catabolism and clearance.

Urinary Biomarker
Head-to-head
Detected in human LTB4 administration study; 20-carboxy-LTB4 18.9–30.6 pmol/mL
Supports urinary biomarker specificity for hepatic β-oxidation
Placebo control: no detection
Clinical Biomarker Inflammation Pharmacokinetics Mass Spectrometry

Comparative Biological Activity

Direct quantitative data on the receptor binding affinity or functional activity of 18-carboxy dinor LTB4 at BLT1 or BLT2 receptors is not currently available in peer-reviewed literature. However, class-level inference can be drawn from the well-characterized activities of structurally related ω-oxidized LTB4 metabolites. 20-Carboxy LTB4, the immediate precursor to 18-carboxy dinor LTB4, exhibits only 2.6% of the degranulation-inducing activity of LTB4 in human polymorphonuclear leukocytes (PMNL) [1]. Furthermore, 20-hydroxy LTB4, the initial ω-oxidation product, demonstrates weak agonist activity but potently inhibits LTB4-induced neutrophil emigration (ED50 = 1.3 μg/kg, systemic administration) via receptor desensitization [2]. Given that 18-carboxy dinor LTB4 is an even more extensively processed, chain-shortened β-oxidation product, it is inferred to possess negligible agonist activity at LTB4 receptors and to function primarily as an inactive, terminal excretory metabolite.

Biological Activity
Class-level
No direct receptor data; 20-carboxy-LTB4: ~2.6% degranulation activity
May support use as negative control or inactivation biomarker
Inferred from structural analogy
Pharmacology Receptor Binding Inflammation Metabolite Inactivation

Applications of 18-Carboxy dinor Leukotriene B4


LC-MS/MS Method Development for LTB4 Metabolomics

18-Carboxy dinor LTB4 is essential as an authentic reference standard for establishing retention times, optimizing multiple reaction monitoring (MRM) transitions, and validating chromatographic resolution in targeted lipidomics assays. Its distinct, shorter reversed-phase HPLC retention time relative to LTB4 and 20-carboxy LTB4 [1] allows for unambiguous peak assignment in complex biological matrices. Commercial LC-MS mixtures containing this metabolite (e.g., the Leukotriene B4 Pathway LC-MS Mixture) are specifically formulated to support method development for comprehensive LTB4 metabolic profiling [2].

In Vivo Pharmacokinetics and Metabolism

In preclinical and clinical studies examining the systemic fate of LTB4, 18-carboxy dinor LTB4 serves as a key urinary biomarker of complete hepatic β-oxidation. Its structural identification in human urine following LTB4 administration [3] confirms its utility in quantifying the extent of terminal LTB4 catabolism and clearance. Unlike 20-carboxy LTB4, which may also be generated extrahepatically, 18-carboxy dinor LTB4 is a specific indicator of the peroxisomal β-oxidation pathway operative in the liver [4].

Inflammation Research and Eicosanoid Analysis

For investigators studying the resolution of inflammation and the enzymatic inactivation of pro-inflammatory lipid mediators, 18-carboxy dinor LTB4 represents the terminal metabolic endpoint of the LTB4 ω/β-oxidation cascade. Its quantification in biological fluids or tissue extracts provides insight into the functional capacity of hepatic clearance mechanisms. Class-level inference suggests that, unlike 20-hydroxy LTB4 which retains modulatory receptor activity, 18-carboxy dinor LTB4 is likely devoid of agonist or antagonist effects, making it an ideal biomarker for inactivation [5].

Hepatocyte and Liver Function Studies

18-Carboxy dinor LTB4 is a direct product of hepatic peroxisomal β-oxidation. In primary human hepatocyte cultures, it is consistently generated as a central metabolite across multiple donor cell populations [4]. Researchers studying liver function, drug-induced liver injury, or peroxisomal disorders can utilize 18-carboxy dinor LTB4 as a functional readout of the peroxisomal β-oxidation machinery, distinct from the microsomal ω-oxidation that generates 20-carboxy LTB4.

Application
Selection Property
Validation Focus
LC-MS/MS targeted lipidomics method development
Distinct reversed-phase retention time standard
MRM transition and peak assignment validation
LTB4 metabolism research
β-oxidation metabolite standard
Hepatic clearance metabolite identification in biological matrices
Inflammatory resolution studies
Terminal inactivation endpoint standard
Quantification of LTB4 catabolic pathway capacity
Hepatocyte functional studies
Peroxisomal β-oxidation readout
Functional assessment of liver metabolic capacity

Technical Documentation Hub

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